Carboxymethyl methanethiosulfonate
Overview
Description
2-methylsulfonylsulfanylacetic acid is an organic compound characterized by the presence of both sulfonyl and sulfanyl functional groups attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonylsulfanylacetic acid typically involves the reaction of methylsulfonyl chloride with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-methylsulfonylsulfanylacetic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonylsulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-methylsulfonylsulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methylsulfonylsulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological activities.
Thioglycolic Acid: Shares the sulfanyl group but lacks the sulfonyl functionality.
Sulfonamides: A class of compounds with sulfonyl groups, used as antibiotics.
Uniqueness
2-methylsulfonylsulfanylacetic acid is unique due to the combination of sulfonyl and sulfanyl groups on an acetic acid backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methylsulfonylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZQXBECRATCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13700-15-7 | |
Record name | 2-((methylsulfonyl)thio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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